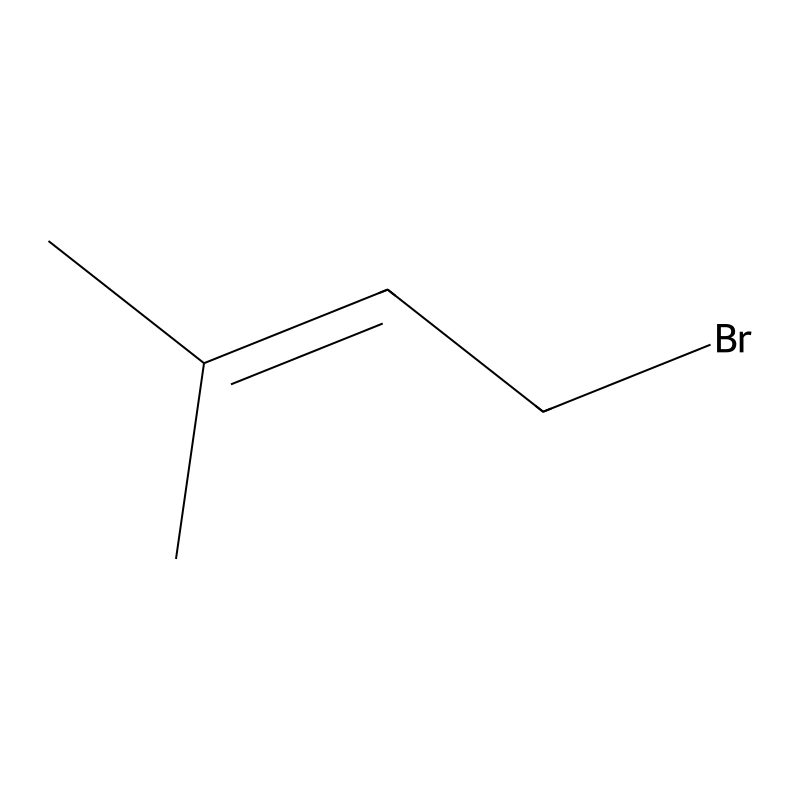

3,3-Dimethylallyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor

,3-Dimethylallyl bromide (C5H9Br) serves as a key building block in the synthesis of various organic molecules relevant to scientific research. Its presence of a reactive bromine atom and a prenyl group (a specific carbon skeleton) makes it valuable for introducing specific functionalities into target molecules. Here are some examples:

- ** (±)-Eldanolide synthesis:** This natural product, isolated from certain fungi, exhibits antitumor properties. Studies have utilized 3,3-dimethylallyl bromide as a starting material for the preparation of (±)-eldanolide, enabling further research into its biological activity [].

- 1-(3,3-Dimethylallyl)-L-tryptophan synthesis: This modified amino acid plays a role in protein-protein interactions and can be used to study protein structure and function. 3,3-Dimethylallyl bromide serves as a crucial precursor for its synthesis, facilitating research in this area [].

- (±)-Fumagillin synthesis: This antibiotic compound produced by the fungus Aspergillus fumigatus possesses antifungal and antiprotozoal activities. Research on its mechanisms of action and potential therapeutic applications often involves its synthesis, where 3,3-dimethylallyl bromide acts as a significant starting material [].

3,3-Dimethylallyl bromide is an organic compound with the molecular formula CHBr. It is characterized by its structure, which features a branched allylic system. This compound serves as a versatile building block in organic synthesis due to its reactivity toward nucleophiles, making it useful in various chemical transformations . The compound is often utilized in the production of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

DMAB is a hazardous compound and should be handled with appropriate safety precautions:

- Toxic: Limited data exists on specific toxicity, but it's advisable to handle it with gloves and avoid inhalation or ingestion [].

- Flammable: Low flash point indicates flammability. Keep away from heat sources and open flames.

- Reactive: Can react violently with strong bases and oxidizing agents [].

- Lachrymator: Irritates eyes and mucous membranes. Wear eye protection and work in a well-ventilated area [].

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.

- Claisen Rearrangement: This compound can undergo Claisen rearrangement when reacted with appropriate substrates, allowing for the formation of different structural isomers .

- Cyclization Reactions: It has been shown to readily cyclize when reacted with certain substrates, yielding cyclic compounds that are often biologically active .

The synthesis of 3,3-dimethylallyl bromide can be achieved through several methods:

- Allylation Reactions: This involves the reaction of 3-methyl-2-buten-1-ol with phosphorus tribromide or hydrobromic acid.

- Bromination of 3,3-Dimethylbutene: Bromination can be performed using elemental bromine under controlled conditions to yield 3,3-dimethylallyl bromide.

- From Natural Products: Some methods involve the etherification of natural products like coumarins with 3,3-dimethylallyl bromide to produce derivatives with enhanced biological properties .

3,3-Dimethylallyl bromide finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Utilized in the development of polymers and other materials due to its reactive nature.

- Biochemical Research: Employed in proteomics and other biochemical studies to explore molecular interactions and functions .

Interaction studies involving 3,3-dimethylallyl bromide focus primarily on its reactivity with nucleophiles and other electrophiles. Research indicates that it can form stable adducts with various biological molecules, potentially influencing their function. For instance, studies have shown its interaction with indole derivatives, leading to the formation of allylic indoles that may possess unique biological activities.

Several compounds share structural similarities with 3,3-dimethylallyl bromide. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylallyl bromide | Linear allylic compound | Less steric hindrance compared to 3,3-dimethylallyl bromide |

| Geranyl bromide | Long-chain allylic compound | Exhibits greater lipophilicity and potential for more complex reactions |

| Isoprenyl bromide | Linear allylic compound | More reactive due to less steric hindrance |

Uniqueness of 3,3-Dimethylallyl Bromide: The branched structure of 3,3-dimethylallyl bromide provides unique steric properties that influence its reactivity and interaction patterns compared to its linear counterparts. This makes it particularly valuable in synthetic applications where selectivity and specificity are crucial.

XLogP3

GHS Hazard Statements

H315 (96.47%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant